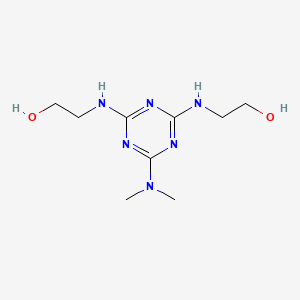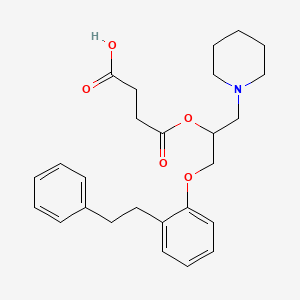
1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and two methoxy groups attached to an anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxyanthracene-9,10-dione with 4-tert-butylphenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The methoxy and tert-butylphenoxy groups can be substituted with other functional groups using reagents such as halogens or alkylating agents. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.
Aplicaciones Científicas De Investigación
1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparación Con Compuestos Similares
1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: This compound has a similar structure but includes additional tert-butylphenoxy groups, leading to different electronic and optical properties.
Perylene-3,4,9,10-tetracarboxylic acid derivatives: These compounds are known for their high fluorescence quantum yield and stability, making them useful in optoelectronic applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
80490-13-7 |
|---|---|
Fórmula molecular |
C26H24O5 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H24O5/c1-26(2,3)15-10-12-16(13-11-15)31-25-20(30-5)14-19(29-4)21-22(25)24(28)18-9-7-6-8-17(18)23(21)27/h6-14H,1-5H3 |
Clave InChI |
LJIJVORKSDFCIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)



![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)


![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)



![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)
